molecular formula C19H28N2O B4319140 5,7-Dimethyl-6-oxospiro(1,3-diazaadamantane-2,2'-adamantane) CAS No. 195256-71-4

5,7-Dimethyl-6-oxospiro(1,3-diazaadamantane-2,2'-adamantane)

Cat. No.: B4319140
CAS No.: 195256-71-4
M. Wt: 300.4 g/mol
InChI Key: VUXOICNIGZQTQR-UHFFFAOYSA-N
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Description

5,7-Dimethyl-6-oxospiro(1,3-diazaadamantane-2,2'-adamantane) (CAS: 195256-71-4) is a spirocyclic adamantane derivative characterized by two fused adamantane frameworks connected via a diazaadamantane core. The molecule features methyl substituents at positions 5 and 7, a carbonyl group at position 6, and a rigid spiro architecture. This structural rigidity and nitrogen incorporation are hypothesized to enhance its bioactivity, particularly in analgesia and molecular recognition processes .

Properties

IUPAC Name

5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,2'-adamantane]-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-17-8-20-10-18(2,16(17)22)11-21(9-17)19(20)14-4-12-3-13(6-14)7-15(19)5-12/h12-15H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXOICNIGZQTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C34C5CC6CC(C5)CC4C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173184
Record name Spiro(1,3-diazatricyclo(3.3.1.1(sup 3,7))decane-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-6-one, 5,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195256-71-4
Record name Spiro(1,3-diazatricyclo(3.3.1.1(sup 3,7))decane-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-6-one, 5,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195256714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro(1,3-diazatricyclo(3.3.1.1(sup 3,7))decane-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-6-one, 5,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-1,3-diaza-2,2’-spirobi[tricyclo[3.3.1.1~3,7~]decan]-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-1,3-diaza-2,2’-spirobi[tricyclo[3.3.1.1~3,7~]decan]-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,7-dimethyl-1,3-diaza-2,2’-spirobi[tricyclo[3.3.1.1~3,7~]decan]-6-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-1,3-diaza-2,2’-spirobi[tricyclo[3.3.1.1~3,7~]decan]-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Analgesic Activity: Substituent Sensitivity

The compound shares structural similarities with 5,7-dialkyl-1,3-diazaadamantan-6-ones, which exhibit potent analgesic properties. Key findings from Suslov’s group () highlight:

  • Optimal Substituent Length : Short alkyl chains (methyl groups) at positions 5 and 7 are critical for analgesic activity. Lengthening substituents by one or two CH₂ groups (e.g., ethyl or propyl) abolishes activity .
  • Conversely, reduction of the ketone to a methylene group (compound 76b) eliminates analgesia entirely .

Comparison : The target compound’s methyl and oxo groups align with the optimal pharmacophore for analgesia, distinguishing it from inactive analogs with longer substituents or modified functional groups.

DNA Binding Affinity: pH-Dependent Interactions

Diazaadamantanes with alkyl chains (e.g., propyl or butyl at positions 5 and 7) demonstrate pH-dependent DNA binding ():

  • At pH 7.8, n-butyl derivative 131 (Kₐ = 180 M⁻¹) binds DNA 12-fold more strongly than propyl derivative 130 (Kₐ = 15 M⁻¹).
  • At pH 6.5, binding affinity increases significantly (Kₐ = 1400 M⁻¹ for 131; 500 M⁻¹ for 130), suggesting protonation enhances interactions .

Comparison : While the target compound lacks alkyl chains, its spiro-adamantane structure may sterically hinder DNA binding. However, its oxo group could participate in hydrogen bonding, a feature absent in alkyl-substituted analogs.

Structural Modifications: Spiro vs. Non-Spiro Analogs

  • 6-Amino Derivatives (): Substituting the 6-oxo group with an amino moiety (e.g., 6-amino-5,7-dimethyl-1,3-diazaadamantane) introduces basicity, which may enhance enzyme inhibition or solubility .

Comparison: The target compound’s adamantane-spiro architecture likely improves metabolic stability compared to cyclohexane-spiro analogs. Its oxo group contrasts with amino derivatives, which may exhibit divergent bioactivity.

Enzyme Inhibition Potential

Zakharenko et al. () report that 5,7-dimethyl-1,3-diazaadamantane derivatives inhibit enzymes like DNA gyrases. The spiro structure of the target compound could enhance steric interactions with enzyme active sites, though this remains untested .

Data Tables

Table 1. Structural and Functional Comparison of Diazaadamantane Derivatives

Compound (CAS) Substituents (Positions 5,7) 6-Position Group Spiro Ring Key Bioactivity Reference
195256-71-4 (Target) Methyl Oxo Adamantane Analgesic (hypothesized)
108790-80-3 Methyl Oxo Cyclohexane Unreported
130 (Propyl) Propyl Oxo None DNA binding (Kₐ = 15 M⁻¹)
131 (Butyl) Butyl Oxo None DNA binding (Kₐ = 180 M⁻¹)
76a (Hydroxyl analog) Methyl Hydroxyl None Visceral pain analgesia

Table 2. pH-Dependent DNA Binding Constants

Compound Kₐ (pH 7.8) Kₐ (pH 6.5)
130 15 M⁻¹ 500 M⁻¹
131 180 M⁻¹ 1400 M⁻¹

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethyl-6-oxospiro(1,3-diazaadamantane-2,2'-adamantane)
Reactant of Route 2
5,7-Dimethyl-6-oxospiro(1,3-diazaadamantane-2,2'-adamantane)

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